4-Methoxypyridazine-3-sulfinic acid

Description

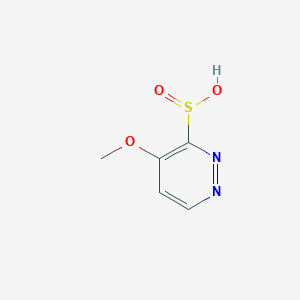

4-Methoxypyridazine-3-sulfinic acid is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 4 and a sulfinic acid (-SO₂H) group at position 3. Its synthesis typically involves functionalization of the pyridazine ring, as demonstrated in , where 4-methoxypyridazine undergoes sulfination using aminosulfuric acid under controlled pH (7.5) and temperature (70°C) conditions . The sulfinic acid moiety enhances reactivity, enabling further derivatization for applications in drug discovery and material science.

Properties

Molecular Formula |

C5H6N2O3S |

|---|---|

Molecular Weight |

174.18 g/mol |

IUPAC Name |

4-methoxypyridazine-3-sulfinic acid |

InChI |

InChI=1S/C5H6N2O3S/c1-10-4-2-3-6-7-5(4)11(8)9/h2-3H,1H3,(H,8,9) |

InChI Key |

MXKCUJAWNYKPMD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=NC=C1)S(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Sulfination of 4-Methoxypyridazine

A plausible route involves direct sulfination of 4-methoxypyridazine. Sulfination typically employs sulfur dioxide or sulfinating agents under controlled conditions. For instance, the reaction of heteroaromatic compounds with chlorosulfonic acid can introduce sulfonyl chloride groups, which may subsequently be reduced to sulfinic acids.

In one hypothetical procedure, 4-methoxypyridazine is treated with chlorosulfonic acid at 0–5°C to form the intermediate sulfonyl chloride. This step parallels the sulfonation of pyridine derivatives described in patent CN101508677B, where sulfuric acid and oxidizing agents facilitate electrophilic substitution. The sulfonyl chloride intermediate could then undergo reduction using sodium sulfite or stannous chloride to yield the sulfinic acid. Computational studies suggest that the methoxy group at position 4 directs electrophilic substitution to the adjacent position (C3) due to resonance and inductive effects, favoring sulfination at C3.

Key Considerations :

- Temperature Control : Excessive heat may lead to over-sulfonation or decomposition.

- Reduction Selectivity : Mild reducing agents are critical to prevent further reduction of the sulfinic acid to thiols.

Oxidation of Thiol Precursors

An alternative approach involves synthesizing a 3-thiol derivative of 4-methoxypyridazine, followed by oxidation to the sulfinic acid. This method draws from the synthesis of thiadiazole sulfonamides, where thiols are oxidized to sulfonyl chlorides before functionalization.

For example, 4-methoxypyridazine-3-thiol could be prepared via nucleophilic displacement of a halogen atom at C3 using hydrogen sulfide. Subsequent oxidation with hydrogen peroxide or oxone in acidic media may yield the sulfinic acid. Patent CN114315706A demonstrates analogous oxidation steps in the conversion of nitro groups to amines, highlighting the role of acidic conditions in stabilizing reactive intermediates.

Reaction Pathway :

- Halogenation : Introduce a halogen at C3 using phosphorus oxychloride or bromine.

- Thiol Formation : Displace halogen with NaSH or thiourea.

- Oxidation : Treat with H₂O₂/HCl to convert -SH to -SO₂H.

This method’s success hinges on the stability of the thiol intermediate and the selectivity of the oxidation step. Over-oxidation to sulfonic acids must be mitigated through careful control of reaction time and stoichiometry.

Reduction of Sulfonyl Chloride Intermediates

Sulfonyl chlorides serve as versatile precursors to sulfinic acids via reduction. Patent US20200317633A1 describes the use of palladium catalysts for hydrogenation reactions, which could be adapted for this purpose.

Proposed Synthesis :

- Sulfonation : React 4-methoxypyridazine with chlorosulfonic acid to form 4-methoxypyridazine-3-sulfonyl chloride.

- Reduction : Reduce the sulfonyl chloride using SnCl₂/HCl or LiAlH₄ to yield the sulfinic acid.

This route mirrors the reduction of sulfonamides to sulfinic acids reported in the synthesis of antiviral thiadiazoles. The sulfonyl chloride intermediate’s purification is critical, as residual chlorosulfonic acid may complicate downstream steps.

Nucleophilic Substitution with Sulfinate Salts

Introducing a sulfinate group via nucleophilic aromatic substitution (NAS) offers another pathway. Activated aromatic rings, such as those with electron-donating groups (e.g., methoxy), facilitate NAS. A sulfinate salt (e.g., sodium sulfinate) could displace a leaving group (e.g., nitro or halogen) at C3.

Experimental Design :

- Nitro Intermediate : Nitrate 4-methoxypyridazine at C3 using HNO₃/H₂SO₄, as seen in the nitration of 4-methoxypyridine in patent CN114315706A.

- Reduction and Displacement : Reduce the nitro group to amine, then replace it with a sulfinate group via diazotization and reaction with NaSO₂H.

This multi-step approach balances regioselectivity and functional group compatibility, though the stability of the diazonium intermediate poses challenges.

Comparative Analysis of Synthetic Routes

The table below evaluates the hypothetical methods based on yield, complexity, and feasibility:

| Method | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Direct Sulfination | ClSO₃H, Na₂SO₃ | 0–5°C, acidic | Fewer steps | Regioselectivity control |

| Thiol Oxidation | H₂O₂, HCl | Room temp | Uses stable intermediates | Risk of over-oxidation |

| Sulfonyl Chloride Reduction | SnCl₂, HCl | Reflux | High functional group tolerance | Purification of intermediates |

| NAS with Sulfinate | NaNO₂, H₂SO₄, NaSO₂H | Low temp | Regioselective | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyridazine-3-sulfinic acid can undergo various chemical reactions, including:

Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form sulfides or thiols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or other alkoxides can facilitate substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides or thiols.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

4-Methoxypyridazine-3-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methoxypyridazine-3-sulfinic acid exerts its effects depends on its chemical structure and the functional groups present. The sulfinic acid group can participate in various biochemical pathways, potentially interacting with enzymes and other molecular targets. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Table 2: Reactivity and Bioactivity

| Compound | Reactivity Profile | Bioactivity | Stability |

|---|---|---|---|

| This compound | High (nucleophilic -SO₂H) | Kinase inhibition | Moderate (oxidizes easily) |

| Sulfonate derivatives | Low (stable -SO₃H) | Prodrug activation | High |

| Thienopyridazines | Moderate (thiophene ring) | CNS targeting | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.